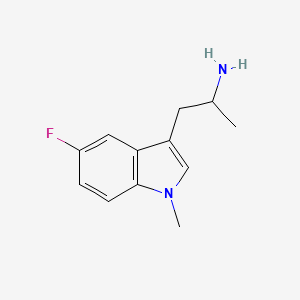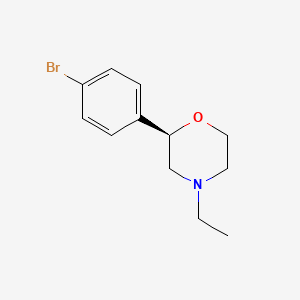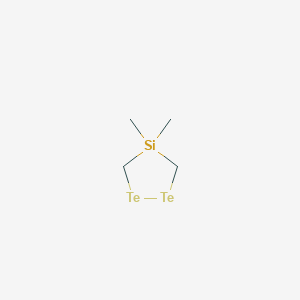
4,4-Dimethyl-1,2,4-ditellurasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,4-ditellurasilolane is a unique organotellurium compound characterized by the presence of silicon and tellurium atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-ditellurasilolane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-1,2,4-ditellurasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides, which are useful intermediates in the synthesis of other organotellurium compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Substitution: The silicon-tellurium bonds in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule, facilitating further functionalization.
Major Products:
Oxidation Products: Tellurium dioxide and other tellurium oxides.
Reduction Products: Lower oxidation state tellurium compounds.
Substitution Products: Halogenated derivatives and other functionalized organotellurium compounds.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,2,4-ditellurasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds, which are valuable in catalysis and materials science.
Biology: The compound’s unique properties make it a potential candidate for studying the biological effects of tellurium-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.
Industry: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,2,4-ditellurasilolane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes, which are relevant in both biological and industrial contexts.
Comparación Con Compuestos Similares
4,4-Dimethyl-1,2,4-ditellurasilolane: Characterized by the presence of silicon and tellurium atoms.
4,4-Dimethyl-1,2,4-ditellurasilane: Similar structure but with different substituents.
4,4-Dimethyl-1,2,4-ditellurasiloxane: Contains an oxygen atom in place of one of the tellurium atoms.
Uniqueness: this compound is unique due to its specific combination of silicon and tellurium atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
918905-07-4 |
|---|---|
Fórmula molecular |
C4H10SiTe2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,2,4-ditellurasilolane |
InChI |
InChI=1S/C4H10SiTe2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |
Clave InChI |
JEPYKBFAYAEZJD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Te][Te]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


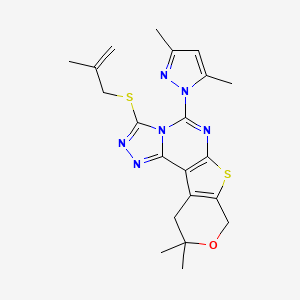
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
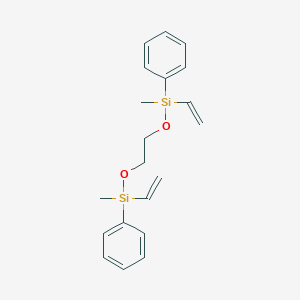

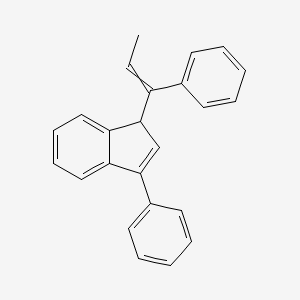
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

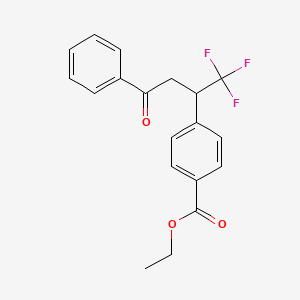

![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)
